molecular formula C27H26F5N7O3 B1684530 Actb-1003 CAS No. 939805-30-8

Actb-1003

Cat. No. B1684530
CAS RN: 939805-30-8
M. Wt: 591.5 g/mol
InChI Key: GZPJCJKUZPUFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACTB-1003 is an oral kinase inhibitor that targets cancer mutations, angiogenesis, and induces apoptosis .


Synthesis Analysis

ACTB-1003 is a laboratory product for research use only . It’s not intended for personal consumption as it could be harmful and dangerous .


Molecular Structure Analysis

The chemical formula of ACTB-1003 is C27H26F5N7O3 . Its exact mass is 591.20 and its molecular weight is 591.530 .


Chemical Reactions Analysis

The theoretical analysis of ACTB-1003 involves FGFR inhibition, angiogenesis, and apoptosis induction .


Physical And Chemical Properties Analysis

ACTB-1003 is a solid substance . It is insoluble in H2O but can dissolve in DMSO (≥18.15 mg/mL) and EtOH (≥2.5 mg/mL with gentle warming and ultrasonic) .

Relevant Papers

The paper titled “ACTB-1003: An oral kinase inhibitor targeting cancer mutations (FGFR), angiogenesis (VEGFR2, TEK), and induction of apoptosis (RSK and p70S6K)” provides a detailed analysis of ACTB-1003 .

Scientific Research Applications

Cancer Therapy Targeting FGFR Mutations

Actb-1003: is a potent oral kinase inhibitor that targets cancer mutations, particularly those involving the Fibroblast Growth Factor Receptor (FGFR). It has shown efficacy in inhibiting FGFR1 with an IC50 value of 6 nM, making it a promising candidate for treating cancers with FGFR genetic alterations .

Anti-Angiogenesis in Tumor Suppression

The compound also inhibits angiogenesis, a critical process in tumor growth and metastasis, by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie-2 with low nanomolar potency (2 nM and 4 nM, respectively). This dual inhibition can significantly hinder the blood supply to tumors, thereby suppressing their growth .

Induction of Apoptosis in Cancer Cells

Actb-1003: induces apoptosis in cancer cells by targeting RSK and p70S6K, which are downstream of the PI3 kinase pathway. This pathway is often dysregulated in cancer, and its inhibition by Actb-1003 can trigger programmed cell death in tumor cells .

Treatment of Histological Cancers

The multi-activity profile of Actb-1003 translates into in vivo efficacy, with dose-dependent tumor growth inhibition observed in various histological cancers, including lung, breast, and colorectal cancers. This broad-spectrum activity highlights its potential as a versatile therapeutic agent .

Potential in Personalized Medicine

Given its targeted action on specific kinases and mutations, Actb-1003 holds promise for personalized medicine approaches. It could be used to tailor treatments based on the genetic profile of an individual’s cancer, thereby improving treatment outcomes .

Research Tool in Kinase Pathway Studies

As a kinase inhibitor with multiple modes of action, Actb-1003 serves as a valuable research tool for studying kinase pathways in cancer. It helps in understanding the role of these pathways in cancer progression and in the identification of new therapeutic targets .

Application in Combination Therapies

Actb-1003’s ability to target multiple pathways simultaneously makes it an excellent candidate for combination therapies. It can be combined with other drugs to enhance efficacy and overcome resistance mechanisms in cancer treatment .

Role in Overcoming Drug Resistance

Cancer cells often develop resistance to targeted therapies. Actb-1003’s multi-targeted approach may help in overcoming such resistance, offering a new line of treatment for resistant cancer types .

Mechanism of Action

Target of Action

ACTB-1003 is an oral kinase inhibitor that primarily targets several key proteins involved in cancer progression . These targets include:

Mode of Action

ACTB-1003 interacts with its targets in the following ways:

Biochemical Pathways

ACTB-1003 affects several biochemical pathways:

Pharmacokinetics

As an oral kinase inhibitor, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .

Result of Action

ACTB-1003 has been shown to have a dose-dependent tumor growth inhibition effect in cell lines with FGFR genetic alterations, including OPM2 human multiple myeloma and the murine leukemia Ba/F3-TEL-FGFR1 . This suggests that ACTB-1003 can effectively inhibit the growth of certain types of cancer cells.

Action Environment

Factors such as the patient’s overall health, the presence of other medications, and specific genetic factors could potentially influence the effectiveness and stability of actb-1003 .

properties

IUPAC Name

1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26F5N7O3/c1-41-13-17-22(12-38-6-8-42-9-7-38)39-24(25(33)34-14-35-39)23(17)15-2-5-20(19(29)10-15)36-26(40)37-21-11-16(27(30,31)32)3-4-18(21)28/h2-5,10-11,14H,6-9,12-13H2,1H3,(H2,33,34,35)(H2,36,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPJCJKUZPUFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N2C(=C1C3=CC(=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)F)C(=NC=N2)N)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F5N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Actb-1003

CAS RN

939805-30-8
Record name ACTB-1003
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939805308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACTB-1003
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44750KD9OE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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